molecular formula C22H24N4O7S3 B2907918 4-(DIPROPYLSULFAMOYL)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE CAS No. 313469-85-1

4-(DIPROPYLSULFAMOYL)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE

Cat. No.: B2907918
CAS No.: 313469-85-1
M. Wt: 552.64
InChI Key: AHVOOJZJGHKCMH-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a dipropylsulfamoyl group at the 4-position and a 1,3-thiazol-2-yl moiety bearing a 4-nitrobenzenesulfonyl group. The thiazole ring may facilitate hydrogen bonding or π-stacking in biological targets, as seen in related heterocyclic systems .

Properties

IUPAC Name

4-(dipropylsulfamoyl)-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O7S3/c1-3-13-25(14-4-2)36(32,33)19-9-5-16(6-10-19)21(27)24-22-23-15-20(34-22)35(30,31)18-11-7-17(8-12-18)26(28)29/h5-12,15H,3-4,13-14H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVOOJZJGHKCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(DIPROPYLSULFAMOYL)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the thiazole ring and the sulfonyl groups. Common reagents used in these reactions include sulfonyl chlorides, thiazole derivatives, and various amines. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(DIPROPYLSULFAMOYL)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The sulfonyl groups can be reduced to thiols.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the sulfonyl groups could produce sulfonic acids.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 4-(DIPROPYLSULFAMOYL)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]BENZAMIDE would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Sulfamoyl/Alkyl Chain Variations
  • LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) : The benzyl(methyl)sulfamoyl group increases steric bulk compared to the target compound’s dipropylsulfamoyl. This may reduce membrane permeability but enhance target specificity in antifungal applications .
  • 4-(Diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide: The shorter diethyl chain (vs. The methoxy group on the benzothiazole ring could enhance solubility compared to the nitro group in the target compound .
Heterocyclic Core Modifications
  • 1,2,4-Triazole Derivatives [7–9] : These compounds (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones) exhibit tautomerism between thiol and thione forms, which is absent in the target’s rigid thiazole system. The thione form stabilizes via intramolecular hydrogen bonding, as confirmed by IR spectra lacking νS-H (~2500–2600 cm⁻¹) .
  • 1,3,4-Oxadiazole Derivatives (LMM5/LMM11) : The oxadiazole core may confer higher metabolic resistance compared to thiazole, but the nitro group in the target compound could offset this via electron withdrawal .
Sulfonyl/Nitro Group Effects
  • SC-558 (COX-2 Inhibitor) : The 4-bromophenyl and trifluoromethyl groups in SC-558 enhance selectivity for COX-2, while the nitrobenzenesulfonyl group in the target compound may similarly direct electronic effects but with distinct steric constraints .

Spectral and Structural Data Comparison

Compound Class Key IR Bands (cm⁻¹) Notable NMR Features
Target Compound νC=O ~1660–1680; νNO₂ ~1520, 1350 Thiazole C-H δ ~7.5–8.5 ppm; Sulfamoyl splitting
1,2,4-Triazoles [7–9] νC=S ~1247–1255; No νC=O Thione tautomer confirmed by absence of νS-H
LMM5/LMM11 νC=O ~1670–1685; νSO₂ ~1150–1170 Oxadiazole protons δ ~8.0–8.3 ppm
Diethylsulfamoyl Benzamide νC=O ~1665; νSO₂ ~1165 Methoxy singlet δ ~3.8 ppm

Biological Activity

4-(Dipropylsulfamoyl)-N-[5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-yl]benzamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound is identified by the following molecular formula: C19H23N3O5S. It contains a dipropylsulfamoyl group and a nitrobenzenesulfonyl moiety attached to a thiazole ring, contributing to its diverse biochemical interactions.

Anticancer Activity

Recent studies have indicated that nitrobenzoate-derived compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The underlying mechanisms often involve the disruption of microtubule dynamics and inhibition of key signaling pathways associated with cancer progression .

Antiangiogenic Effects

The compound's potential as an antiangiogenic agent has been explored through in vivo models. In zebrafish studies, related nitrobenzoate compounds have demonstrated the ability to impair vascular development by disrupting VEGF/VEGFR2 signaling pathways. This suggests that this compound may similarly inhibit endothelial cell migration and proliferation, leading to reduced angiogenesis .

Antimicrobial Properties

Nitrobenzoate derivatives are also known for their antimicrobial activities. The structural components of this compound may enhance its efficacy against various bacterial strains. The sulfonamide group is particularly noted for its ability to interfere with bacterial folate synthesis, thereby exhibiting bactericidal effects .

Case Study 1: Anticancer Efficacy

A study investigating the effects of nitrobenzoate compounds on human breast cancer cell lines reported that treatment with these compounds resulted in a significant decrease in cell viability and induction of apoptosis. The study highlighted the role of the compound in modulating apoptotic pathways and inhibiting cell cycle progression.

Case Study 2: Vascular Development in Zebrafish

In another study focusing on vascular development using zebrafish embryos, treatment with a nitrobenzoate-derived compound similar to this compound resulted in notable vascular defects. The findings indicated that these compounds could disrupt normal angiogenesis, suggesting their potential utility in targeting pathological angiogenesis associated with tumors or inflammatory diseases .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Signaling Pathways : Disruption of VEGF signaling pathways leads to impaired endothelial function.
  • Induction of Apoptosis : Activation of apoptotic pathways contributes to reduced tumor growth.
  • Antimicrobial Action : Interference with bacterial metabolic processes enhances its antimicrobial efficacy.

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